1-Ethynyl-3-((4-methoxybenzyl)oxy)benzene
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Overview
Description
1-Ethynyl-3-((4-methoxybenzyl)oxy)benzene is an organic compound characterized by the presence of an ethynyl group attached to a benzene ring, which is further substituted with a 4-methoxybenzyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethynyl-3-((4-methoxybenzyl)oxy)benzene can be synthesized through several methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the use of boronic esters as protective groups in carbohydrate chemistry, which allows for the selective installation of the 4-methoxybenzyl group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The use of efficient and practical protocols for selective functionalization of carbohydrates based on boronic esters is particularly advantageous for industrial purposes .
Chemical Reactions Analysis
Types of Reactions
1-Ethynyl-3-((4-methoxybenzyl)oxy)benzene undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction of the ethynyl group can yield alkenes or alkanes.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
1-Ethynyl-3-((4-methoxybenzyl)oxy)benzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-Ethynyl-3-((4-methoxybenzyl)oxy)benzene involves its interaction with molecular targets through its ethynyl and benzyl groups. These interactions can lead to the formation of covalent bonds with target molecules, thereby modulating their activity. The specific pathways involved depend on the nature of the target molecules and the context of the application .
Comparison with Similar Compounds
Similar Compounds
1-Ethynyl-4-methoxybenzene: Lacks the benzyl group, making it less versatile in certain applications.
1-Ethynyl-4-phenoxybenzene: Contains a phenoxy group instead of a methoxybenzyl group, leading to different reactivity and applications.
Uniqueness
1-Ethynyl-3-((4-methoxybenzyl)oxy)benzene is unique due to the presence of both an ethynyl group and a 4-methoxybenzyl group, which confer distinct reactivity and versatility in various chemical transformations and applications.
Properties
IUPAC Name |
1-ethynyl-3-[(4-methoxyphenyl)methoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-3-13-5-4-6-16(11-13)18-12-14-7-9-15(17-2)10-8-14/h1,4-11H,12H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGBUDMZLDXTWDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC=CC(=C2)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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